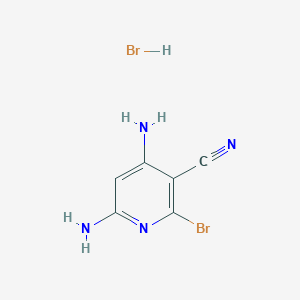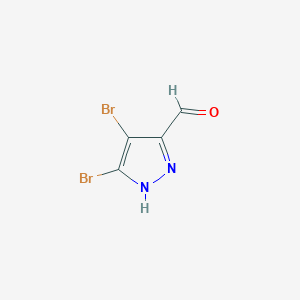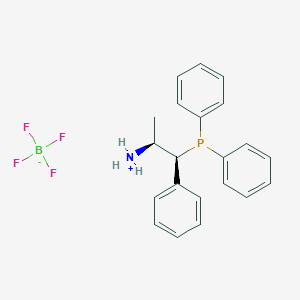
(1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-aminium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-aminium tetrafluoroborate is a chiral phosphine ligand commonly used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various chemical reactions, particularly in the field of organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-aminium tetrafluoroborate typically involves the reaction of (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as dichloromethane or toluene and may require purification steps like recrystallization to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-aminium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: The compound can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, secondary phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-aminium tetrafluoroborate has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, facilitating the formation of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-aminium tetrafluoroborate involves its ability to form stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metal centers, and the pathways involved often include oxidative addition, reductive elimination, and migratory insertion steps .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other chiral phosphine ligands such as ®-BINAP, (S)-BINAP, and ®-DIPAMP. These compounds also form stable complexes with transition metals and are used in asymmetric synthesis and catalysis .
Uniqueness
What sets (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-aminium tetrafluoroborate apart is its specific chiral configuration, which can lead to different selectivities and efficiencies in catalytic reactions compared to other chiral phosphine ligands. Its unique structure allows for the formation of highly selective and efficient catalysts for various asymmetric transformations .
Eigenschaften
Molekularformel |
C21H23BF4NP |
|---|---|
Molekulargewicht |
407.2 g/mol |
IUPAC-Name |
[(1S,2S)-1-diphenylphosphanyl-1-phenylpropan-2-yl]azanium;tetrafluoroborate |
InChI |
InChI=1S/C21H22NP.BF4/c1-17(22)21(18-11-5-2-6-12-18)23(19-13-7-3-8-14-19)20-15-9-4-10-16-20;2-1(3,4)5/h2-17,21H,22H2,1H3;/q;-1/p+1/t17-,21+;/m0./s1 |
InChI-Schlüssel |
IPNHKPUKQQYGCL-CQVJSGDESA-O |
Isomerische SMILES |
[B-](F)(F)(F)F.C[C@@H]([C@H](C1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)[NH3+] |
Kanonische SMILES |
[B-](F)(F)(F)F.CC(C(C1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)[NH3+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3,3'-Bipyridine]-4-carbonitrile](/img/structure/B13133424.png)
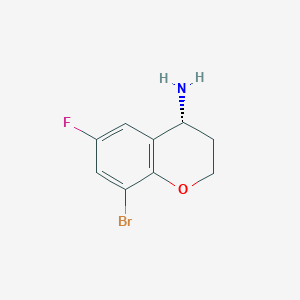


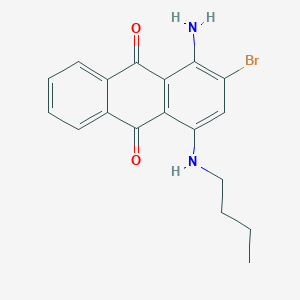
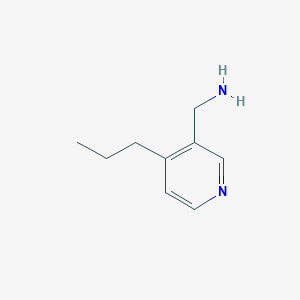
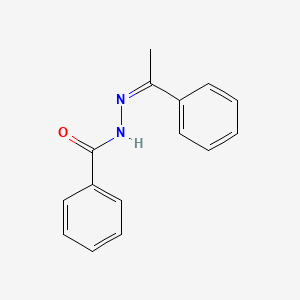
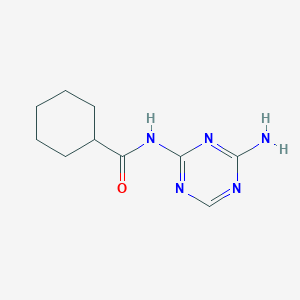
![2-{[4-(Phenylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid](/img/structure/B13133504.png)
